molecular formula C13H21N B13313600 (2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine

(2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine

Cat. No.: B13313600
M. Wt: 191.31 g/mol
InChI Key: GKFVTKVGQUYXFD-UHFFFAOYSA-N
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Description

(2-Methylbutan-2-yl)[(2-methylphenyl)methyl]amine is a secondary amine featuring a bulky 2-methylbutan-2-yl group and a 2-methylbenzyl substituent. This compound belongs to the class of alkyl-aromatic amines, which are widely utilized as intermediates in pharmaceutical and agrochemical synthesis due to their structural versatility.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

2-methyl-N-[(2-methylphenyl)methyl]butan-2-amine

InChI

InChI=1S/C13H21N/c1-5-13(3,4)14-10-12-9-7-6-8-11(12)2/h6-9,14H,5,10H2,1-4H3

InChI Key

GKFVTKVGQUYXFD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine typically involves the alkylation of an amine with a suitable alkyl halide. One common method is the reaction of 2-methylbutan-2-yl chloride with (2-methylphenyl)methylamine in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: (2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, sodium hypochlorite

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl halides

Major Products:

    Oxidation: Imines, nitriles

    Reduction: Secondary amines, primary amines

    Substitution: Substituted amines, amides

Scientific Research Applications

Chemistry: In chemistry, (2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .

Biology: In biological research, this compound is used to study the effects of amine-containing molecules on biological systems. It can be used as a model compound to investigate the interactions of amines with enzymes and receptors .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In industrial applications, this compound is used as an intermediate in the production of various chemicals. It is also used in the formulation of specialty products such as surfactants and lubricants .

Mechanism of Action

The mechanism of action of (2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine involves its interaction with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity . Additionally, the compound can interact with cell membrane receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Notable Properties/Applications References
(2-Methylbutan-2-yl)[(2-methylphenyl)methyl]amine C13H21N* 191.32* 2-methylphenylmethyl, 2-methylbutan-2-yl Liquid (inferred) Potential intermediate for bioactive molecules -
(4-Fluorophenyl)(phenyl)methylamine C18H22FN 271.37 4-fluorophenylphenylmethyl Not specified Enhanced aromaticity for receptor binding studies
(2-Bromophenyl)methylamine C12H18BrN 256.19 2-bromophenylmethyl Liquid Bromine enhances molecular weight; liquid form aids in synthesis
(3-Methoxyphenyl)methylamine C13H21NO 207.31 3-methoxyphenylmethyl Not specified Methoxy group improves solubility in polar solvents
(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide C11H17Br2N 323.07 3-bromopropyl, hydrobromide salt Solid Bromoalkyl chain modifies reactivity; salt form stabilizes storage

*Calculated based on structural analysis.

Key Observations:

Steric and Electronic Effects: The 2-methylbutan-2-yl group in all analogs introduces steric hindrance, which may influence binding affinity in biological systems. Electron-donating groups (e.g., OCH3 in ) increase solubility in polar media, making these analogs suitable for aqueous-phase reactions.

Physical State :

  • Bulky substituents (e.g., diphenylmethyl in ) typically favor solid states, while simpler analogs (e.g., bromophenylmethyl in ) remain liquid at room temperature.

Synthetic Utility :

  • Compounds like (2-bromophenyl)methylamine () are likely synthesized via reductive amination or nucleophilic substitution, as seen in analogous amine preparations (e.g., bis(thiophen-2-ylmethyl)amine synthesis in ).

Biological Activity

(2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine, also known by its CAS number 1157553-89-3, is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H25N, with a molecular weight of 219.37 g/mol. The compound features a branched alkyl group and an aromatic ring, which may influence its biological interactions.

Synthesis

The synthesis typically involves the reaction of 2-methylphenylmethyl chloride with 2-methylbutan-2-amine under basic conditions. This process can be optimized using continuous flow reactors to enhance yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth by modulating protein kinase pathways, particularly those involved in cell cycle regulation and apoptosis .
  • Neuroprotective Effects : Some investigations have indicated potential neuroprotective properties, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal cells .
  • Anti-inflammatory Properties : The compound has been studied for its ability to inhibit inflammatory cytokine production, making it a candidate for treating inflammatory diseases .

The biological effects of this compound are believed to stem from its interaction with specific molecular targets:

  • Protein Kinases : The compound may act as a modulator of protein kinases involved in signaling pathways critical for cell growth and survival .
  • Receptor Binding : It may bind to specific receptors, altering their activity and leading to downstream biochemical effects .

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In cell line assays, the compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Animal Models : In vivo studies indicated that administration of the compound resulted in reduced tumor size in murine models of cancer, supporting its therapeutic potential .
  • Neuroprotection : Research involving animal models of neurodegenerative diseases showed that the compound could improve cognitive function and reduce neuronal loss .

Data Table: Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of tumor growth
NeuroprotectiveReduction in oxidative stress
Anti-inflammatoryDecrease in cytokine production

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